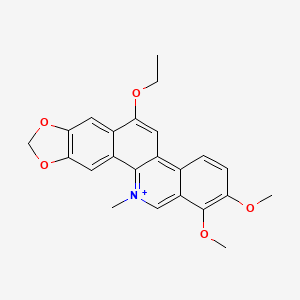

5-Ethoxychelerthrine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Ethoxychelerthrine is an alkaloid with a molecular formula of C23H23NO5 . It is known to have antimicrobial and antitumor activity . It is a derivative of Chelerythrine, a cell permeable protein kinase C (PKC) inhibitor . It has been found to exhibit strong activity against Aspergillus fumigatus and methicillin-resistant Staphylococcus aureus (MRSA) .

Molecular Structure Analysis

The molecular structure of this compound includes a molecular weight of 393.432 Da and a monoisotopic mass of 393.157623 Da .Chemical Reactions Analysis

The study conducted by Dingbang An et al. showed that Ethoxychelerythrine (ECHE) can be converted to Chelerythrine (CHE) on a TLC plate . This suggests that CHE could be a more scientific and stable quality marker for Zanthoxylum nitidum than ECHE .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 393.4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The chemical name is 6-ethoxy-1,2-dimethoxy-12-methyl- [1,3]benzodioxolo [5,6-c]phenanthridin-12-ium .Wissenschaftliche Forschungsanwendungen

Overview

5-Ethoxychelerthrine is a compound that has garnered interest within scientific research due to its potential applications across various fields. While the direct studies on this compound are limited, insights can be gained from related research on compounds within similar chemical families or possessing related functionalities. The applications in scientific research often revolve around understanding the compound's biological activity, potential therapeutic uses, and environmental impact.

Potential Therapeutic Applications

Research on compounds closely related to this compound, such as various furan derivatives produced from plant biomass, suggests potential therapeutic applications. For instance, derivatives like 5-Hydroxymethylfurfural (HMF) and its further processed forms have shown promise in producing monomers and polymers, functional materials, and fuels, indicating the versatility of such compounds in creating bioactive or medically relevant materials (Chernyshev, Kravchenko, & Ananikov, 2017). Although this compound itself is not explicitly mentioned, the exploration of similar compounds opens avenues for investigating its potential in drug development and other therapeutic areas.

Biological Activities and Mechanisms

Studies on compounds within the same class as this compound could provide insights into its biological activities and mechanisms. For example, research on 5-Hydroxytryptamine (5-HT; serotonin) and related compounds has shed light on their role in modulating various biological and psychological processes, such as mood, anxiety, and cognitive functions. This suggests that understanding the biological activity of this compound could reveal new targets for psychiatric and neurological disorders (Watts, Morrison, Davis, & Barman, 2012).

Environmental Impact and Safety

The environmental safety and impact of chemically similar compounds, such as surfactants and their degradation products, have been extensively studied. These studies assess the biodegradation, toxicity, and environmental fate of such compounds, providing a framework for evaluating the environmental aspects of this compound (Cowan-Ellsberry, Belanger, Dorn, Dyer, McAvoy, Sanderson, Versteeg, Ferrer, & Stanton, 2014). Understanding the environmental behavior of related compounds can guide the safe and responsible use of this compound in research and industrial applications.

Wirkmechanismus

Target of Action

5-Ethoxychelerthrine, also known as Ethoxychelerythrin, is a derivative of Chelerythrine . It primarily targets Protein Kinase C (PKC) , a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

As a PKC inhibitor , this compound interacts with PKC, preventing it from performing its usual role in cellular signaling. This interaction and the resulting changes can influence various cellular processes, including cell cycle progression, apoptosis, and differentiation .

Biochemical Pathways

PKC is involved in several signaling pathways, including the regulation of the cell cycle, apoptosis, and differentiation .

Pharmacokinetics

Its chemical nature suggests that it may undergo rapid chemical changes in different solvents .

Result of Action

The inhibition of PKC by this compound can lead to various molecular and cellular effects. These effects can include alterations in cell cycle progression, apoptosis, and differentiation . .

Biochemische Analyse

Biochemical Properties

It is known that 5-Ethoxychelerthrine is a derivative of chelerythrine , which suggests that it may interact with similar enzymes, proteins, and other biomolecules

Cellular Effects

Given its reported antimicrobial and antitumor activities , it is likely that this compound influences cell function in some way This could include impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be a cell-permeable protein kinase C (PKC) inhibitor , suggesting that it may exert its effects at the molecular level by binding to and inhibiting PKC This could lead to changes in gene expression and other cellular processes

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. One study suggests that this compound may be formed as an artifact during sample processing, which could potentially affect its stability and degradation

Eigenschaften

IUPAC Name |

6-ethoxy-1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22NO5/c1-5-27-19-9-15-13-6-7-18(25-3)23(26-4)17(13)11-24(2)22(15)16-10-21-20(8-14(16)19)28-12-29-21/h6-11H,5,12H2,1-4H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVQDDLAYPRWNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C3C=CC(=C(C3=C[N+](=C2C4=CC5=C(C=C41)OCO5)C)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22NO5+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[5-(9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2771459.png)

![3-[4-(3-CHLOROBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE](/img/structure/B2771461.png)

![5-(Furan-2-yl)-N-[2-[4-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2771464.png)

![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2771468.png)

![5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2771471.png)

![N-[(4-methylphenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2771481.png)